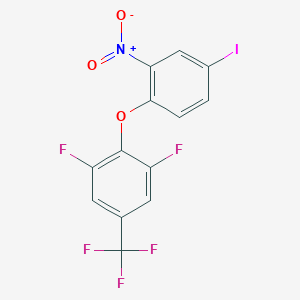
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that features multiple functional groups, including fluorine, iodine, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. The process may start with the preparation of the phenoxy intermediate, followed by the introduction of the nitro group through nitration reactions. Subsequent steps may include halogenation to introduce iodine and fluorine atoms, and the addition of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms (iodine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve reagents like sodium iodide or potassium fluoride under specific conditions such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)benzene: Lacks the trifluoromethyl group.
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-methylbenzene: Contains a methyl group instead of a trifluoromethyl group.
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
Properties
Molecular Formula |
C13H5F5INO3 |
|---|---|
Molecular Weight |
445.08 g/mol |
IUPAC Name |
1,3-difluoro-2-(4-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F5INO3/c14-8-3-6(13(16,17)18)4-9(15)12(8)23-11-2-1-7(19)5-10(11)20(21)22/h1-5H |
InChI Key |
DWDHRYXLIKNCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


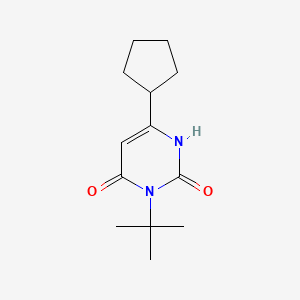
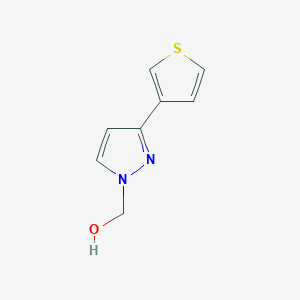
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)

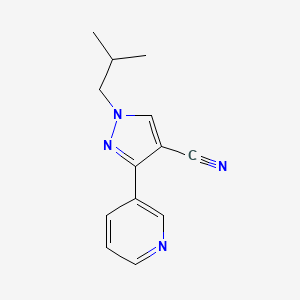
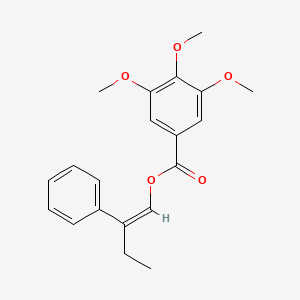

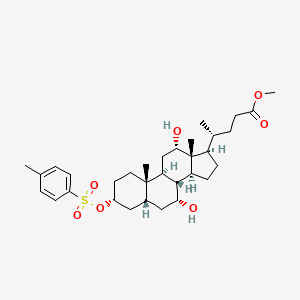


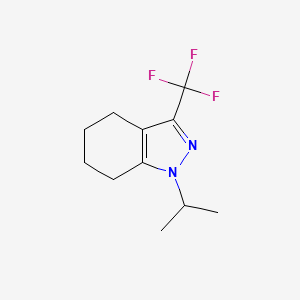

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
